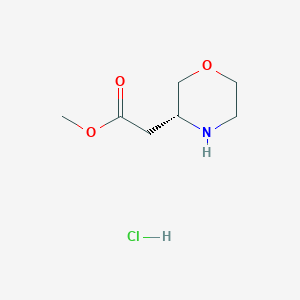

(R)-Methyl 2-(morpholin-3-yl)acetate HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-Methyl 2-(morpholin-3-yl)acetate HCl, also known as R-MMAE HCl, is a chiral, organometallic compound with a variety of potential applications in the fields of scientific research and lab experiments. R-MMAE HCl is a derivative of morpholine, and it has been studied for its ability to act as a chiral catalyst in asymmetric synthesis reactions. It is also used as a chiral ligand in asymmetric catalysis, and it has been researched for its potential application in the field of medicinal chemistry.

Scientific Research Applications

Morpholine Derivatives in Pharmacology

Morpholine derivatives are known for their broad spectrum of pharmaceutical applications. A review on piperazine and morpholine highlighted the recent developments in the synthesis of derivatives and their potent pharmacophoric activities (Mohammed et al., 2015). These compounds show significant promise in medicinal chemistry due to their structural versatility and the range of biological activities they can exhibit.

Another critical review emphasized the chemical and pharmacological interest in morpholine and pyrans derivatives, underscoring morpholine's role in the design of compounds with diverse pharmacological activities (Asif & Imran, 2019). This suggests that (R)-Methyl 2-(morpholin-3-yl)acetate HCl, by virtue of its morpholine moiety, could be of interest in the development of novel therapeutic agents.

Potential for Drug Development

The exploration of morpholine derivatives extends into their potential for drug development. The synthetic versatility of morpholine and its derivatives enables the creation of compounds with tailored pharmacological profiles. For example, research into the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel demonstrates the critical role of stereochemistry and morpholine in achieving desired biological activities (Saeed et al., 2017). This highlights the importance of structural elements such as those found in this compound for medicinal chemistry research.

Mechanism of Action

Target of Action

This compound is a chiral intermediate used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

As a chiral intermediate, it likely interacts with its targets to induce changes that contribute to the overall effect of the final pharmaceutical compound .

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may have good bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride . .

properties

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONGJCTTJXALT-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)